Decyl oleate

Catalog No.
S625686
CAS No.
3687-46-5
M.F
C28H54O2
M. Wt
422.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyl oleate

CAS Number

3687-46-5

Product Name

Decyl oleate

IUPAC Name

decyl (Z)-octadec-9-enoate

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

InChI

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3/b16-15-

InChI Key

SASYSVUEVMOWPL-NXVVXOECSA-N

SMILES

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Skin Hydration and Barrier Function

Studies suggest that Decyl Oleate might improve immediate skin hydration. Its chemical structure resembles the skin's natural lipids, potentially allowing for better penetration and interaction with the skin barrier. However, more research is needed to understand its long-term effects and potential benefits for specific skin conditions.

Source

Paula's Choice: Decyl Oleate in Skin Care ()

Other Potential Applications

Preliminary research suggests Decyl Oleate might have other potential applications, but these require further investigation and validation. These include:

  • Drug delivery: Studies are exploring the use of Decyl Oleate as a carrier for topical drug delivery.
  • Nanoparticle synthesis: Decyl Oleate might be used in the synthesis of certain types of nanoparticles for various applications.

Decyl oleate is a wax ester formed by the condensation of oleic acid and decanol. It is represented by the chemical formula C28H54O2C_{28}H_{54}O_{2} and has a molecular weight of approximately 422.7 g/mol. This compound is characterized as a clear, yellowish liquid with a distinct fatty odor, and it exhibits low solubility in water but is soluble in various organic solvents such as alcohols and oils . Decyl oleate is primarily derived from natural sources, making it a popular ingredient in cosmetic formulations due to its emollient properties that enhance skin feel and moisture retention .

In cosmetics, decyl oleate acts as an emollient. Its fatty acid structure helps retain moisture in the skin by forming a protective barrier, leading to a smoother and softer feel []. Decyl oleate's potential use in drug delivery lies in its ability to improve the absorption of certain drugs through the skin []. The exact mechanism requires further investigation.

The synthesis of decyl oleate involves an esterification reaction between oleic acid (a monounsaturated fatty acid) and decanol (a straight-chain fatty alcohol). The reaction can be catalyzed by various methods, including acid-catalyzed reactions or more environmentally friendly enzymatic processes. Under optimal conditions, the reaction can yield high purity decyl oleate with minimal by-products. The general reaction can be summarized as follows:

Oleic Acid+DecanolDecyl Oleate+Water\text{Oleic Acid}+\text{Decanol}\rightarrow \text{Decyl Oleate}+\text{Water}

Enzymatic synthesis using lipases has been shown to improve yields and selectivity, making it a preferred method in green chemistry .

Conventional Esterification:

  • Acid-Catalyzed Process: This involves heating oleic acid and decanol together in the presence of an acid catalyst (e.g., sulfuric acid) to promote ester formation.

Enzymatic Synthesis:

  • Biocatalyst Utilization: Enzymes such as lipases can be used to catalyze the esterification reaction at milder temperatures, resulting in higher yields and fewer side reactions. This method is considered more sustainable due to its lower environmental impact .

Ultrasound-Assisted Synthesis:

  • Recent studies have explored using ultrasound to enhance the efficiency of enzymatic synthesis, leading to faster reaction times and improved yields without solvents .

Decyl oleate finds extensive use across various industries:

  • Cosmetics: It serves as an emollient in creams, lotions, and makeup products, enhancing skin feel and moisture retention.
  • Personal Care Products: Used in hair conditioners and moisturizers for its conditioning properties.
  • Pharmaceuticals: Acts as a lubricant in topical formulations.
  • Food Industry: Occasionally used as a food additive for its emulsifying properties.

Research on interaction studies involving decyl oleate primarily focuses on its compatibility with other cosmetic ingredients. Its ability to blend well with oils and esters makes it suitable for formulating stable emulsions. Studies have shown that decyl oleate can improve the spreadability of formulations while reducing the greasy feel associated with heavier oils .

Several compounds share structural similarities with decyl oleate, each exhibiting unique properties:

CompoundStructure TypeKey PropertiesUnique Features
Isodecyl OleateWax EsterSimilar emollient properties but derived from branched alcoholEnhanced spreadability due to branched structure
Ethyl OleateWax EsterLower viscosity; often used in lighter formulationsMore volatile; quicker absorption
Butyl OleateWax EsterGood solubility in organic solventsOften used in hair care products
Octyl PalmitateWax EsterExcellent skin conditioning agentDerived from palmitic acid; often used in sunscreens

Decyl oleate is unique due to its derived components being fully vegetable-based, making it preferable for natural product formulations .

XLogP3

12.1

UNII

ZGR06DO97T

Other CAS

3687-46-5

Wikipedia

Decyl oleate

Use Classification

Plastics -> Other functions -> Emollient
Plastics -> Polymer Type -> N.a.
Cosmetics -> Emollient

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
9-Octadecenoic acid (9Z)-, decyl ester: ACTIVE

Dates

Modify: 2023-08-15

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